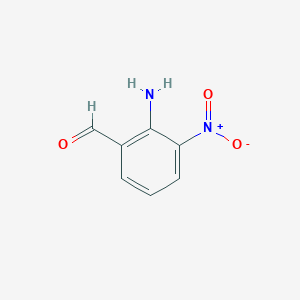

2-Amino-3-nitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKGAMZVANIDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540258 | |

| Record name | 2-Amino-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97271-97-1 | |

| Record name | 2-Amino-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 97271-97-1

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-3-nitrobenzaldehyde, a key organic compound. Due to the limited availability of detailed experimental protocols and specific application data in peer-reviewed literature, this document focuses on the established properties of the compound and outlines general synthetic strategies and potential areas of application based on related chemical structures.

Core Properties and Safety Data

This compound is a solid organic compound with the molecular formula C₇H₆N₂O₃.[1] Its chemical structure features a benzene ring substituted with an amino group, a nitro group, and a formyl (aldehyde) group at positions 2, 3, and 1, respectively.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 97271-97-1 | [1][2] |

| Molecular Formula | C₇H₆N₂O₃ | [1][2] |

| Molecular Weight | 166.13 g/mol | [1][2] |

| Physical Form | Solid | |

| Melting Point | 137-138 °C | |

| Boiling Point (Predicted) | 335.8 °C | [3] |

| Purity | ≥98% (typical) | [1] |

Safety and Handling Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Class | Statement |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Proper storage conditions include keeping the compound in a dark place under an inert atmosphere at 2-8°C.

Experimental Protocols and Synthesis

Conceptual Synthetic Pathway: Selective Reduction

A potential synthetic route to this compound is the selective reduction of 2,3-dinitrobenzaldehyde. This transformation requires a reducing agent that can selectively reduce one nitro group in the presence of another and an aldehyde functional group.

Caption: Conceptual synthetic pathway for this compound.

Methodology Considerations:

-

Choice of Reducing Agent: The key challenge in this synthesis is achieving selectivity. Reagents like sodium hydrogen sulfide (NaHS) or ammonium sulfide ((NH₄)₂S) are known for the selective reduction of one nitro group in dinitro aromatic compounds.

-

Catalytic Hydrogenation: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) could also be employed. The selectivity would need to be carefully controlled by managing the reaction conditions, such as hydrogen pressure, temperature, and reaction time, to avoid over-reduction of the second nitro group or the aldehyde.

-

Reaction Monitoring: The progress of the reaction should be monitored closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to maximize the yield of the desired product and minimize the formation of byproducts.

-

Purification: The final product would likely require purification, for which techniques such as column chromatography or recrystallization would be suitable.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. The amino and nitro-substituted benzaldehyde core can serve as a versatile scaffold for the synthesis of a wide range of heterocyclic compounds.

Role as a Synthetic Intermediate

The aldehyde group is readily available for condensation reactions with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other derivatives. The amino group can be acylated, alkylated, or used in cyclization reactions to build more complex molecular architectures. The nitro group can be further reduced to an amine, providing another point for chemical modification.

Derivatives of structurally similar compounds, such as 2-nitrobenzaldehyde, are known to be precursors for Schiff bases and other compounds with potential antibacterial, antifungal, and anticancer properties.[4] Therefore, this compound represents a valuable starting material for medicinal chemistry campaigns aimed at discovering new therapeutic agents.

Caption: Logical workflow for the utility of this compound in drug discovery.

Further research is warranted to explore the full potential of this compound and its derivatives in the field of drug development. The lack of extensive data highlights an opportunity for novel research into the synthesis, characterization, and biological evaluation of this compound.

References

An In-depth Technical Guide to 2-Amino-3-nitrobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-3-nitrobenzaldehyde. It includes a summary of available quantitative data, detailed experimental protocols for its synthesis and key reactions, and visualizations of its synthetic pathways. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

Core Physical and Chemical Properties

This compound is an aromatic organic compound with the chemical formula C₇H₆N₂O₃.[1] Its structure consists of a benzene ring substituted with an amino group, a nitro group, and a formyl (aldehyde) group at positions 2, 3, and 1, respectively. The interplay of these functional groups dictates its chemical reactivity and physical properties. While extensive experimental data for this specific isomer is limited, a combination of computed data and experimental values for closely related compounds provides valuable insights.

Data Presentation: Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound. Due to the limited availability of experimentally determined data for this specific compound, computed values and data for the related isomers, 2-nitrobenzaldehyde and 3-nitrobenzaldehyde, are included for comparison and estimation.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.13 g/mol | [1][2] |

| CAS Number | 97271-97-1 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])N)C=O | [1] |

| XLogP3 (Computed) | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 86.2 Ų | [2] |

| Physical Form | Solid (inferred from related compounds) |

Table 2: Comparative Physical Properties of Nitrobenzaldehyde Isomers

| Property | This compound | 2-Nitrobenzaldehyde | 3-Nitrobenzaldehyde |

| Melting Point | No experimental data available | 43 °C | 58.5 °C[3] |

| Boiling Point | No experimental data available | 156 °C | 164 °C at 23 mmHg[3] |

| Solubility in Water | No quantitative data available | Sparingly soluble | 16.3 mg/mL[3] |

| Solubility in Organic Solvents | Expected to be soluble in common organic solvents like ethanol, DMSO, and chloroform. | Soluble in ethanol, ether, and benzene. | Soluble in ethanol, methanol, toluene, xylene, and chloroform.[4] |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the three protons on the benzene ring. An aldehydic proton signal would appear significantly downfield (around 10 ppm). The amino group protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would display seven distinct signals. The carbonyl carbon of the aldehyde would be the most downfield signal (around 190 ppm). The aromatic carbons would appear in the 110-150 ppm region.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1700 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively).[5]

-

UV-Vis Spectroscopy: Aromatic compounds with nitro and amino groups typically exhibit strong absorption bands in the UV-visible region. For comparison, nitrobenzaldehyde isomers show weak transitions around 350 nm and stronger absorptions around 250-300 nm.[6]

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and highly relevant synthetic application is the domino nitro reduction-Friedländer heterocyclization for the preparation of quinolines. This reaction showcases the reactivity of a 2-nitrobenzaldehyde derivative where the nitro group is reduced in situ to an amino group, which then undergoes condensation. This is directly analogous to the reactivity of this compound.

Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Heterocyclization

This protocol describes a one-pot synthesis of a substituted quinoline from a 2-nitrobenzaldehyde and an active methylene compound.[7][8]

Materials:

-

2-Nitrobenzaldehyde (or a substituted derivative)

-

Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

-

Iron powder (Fe), <100 mesh

-

Glacial acetic acid

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Magnetic stirrer and heating mantle

-

Nitrogen or argon gas supply

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-nitrobenzaldehyde (1.0 equivalent) in glacial acetic acid under an inert atmosphere (e.g., nitrogen).

-

Addition of Reagents: Add the active methylene compound (2.0-3.0 equivalents) to the solution.

-

Heating: Stir the mixture and heat to a temperature of 95-110 °C.

-

Reduction: Once the target temperature is reached, add the iron powder (4.0 equivalents) portion-wise over a period of 15 minutes. The addition should be controlled to manage any exothermic reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Dilute the mixture with water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Domino Nitro Reduction-Friedländer Quinoline Synthesis

The following diagram illustrates the key steps in the synthesis of quinolines from 2-nitrobenzaldehydes, a reaction that highlights the potential reactivity of this compound in similar condensations.

References

- 1. This compound | C7H6N2O3 | CID 13419753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. mdpi.com [mdpi.com]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. benchchem.com [benchchem.com]

- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3-nitrobenzaldehyde: Molecular Structure, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-nitrobenzaldehyde, a key organic compound with potential applications in medicinal chemistry and drug development. This document details its molecular structure, physicochemical properties, plausible synthetic routes with detailed experimental protocols, and explores its potential as a scaffold for the synthesis of biologically active molecules.

Core Molecular and Physicochemical Properties

This compound is an aromatic aldehyde characterized by the presence of both an amino (-NH₂) and a nitro (-NO₂) group on the benzene ring, ortho and meta to the aldehyde (-CHO) functionality, respectively. This unique substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.14 g/mol | |

| IUPAC Name | This compound | [1] |

| CAS Number | 97271-97-1 | |

| Canonical SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])N)C=O | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 335.8 °C (predicted) | |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [2] |

Plausible Synthetic Pathways and Experimental Protocols

While a direct, peer-reviewed synthesis protocol for this compound is not extensively documented in readily available literature, its synthesis can be logically inferred from established organic chemistry principles and protocols for analogous compounds. The two most probable synthetic routes are the selective reduction of 2,3-dinitrobenzaldehyde and the nitration of 2-aminobenzaldehyde.

Selective Reduction of 2,3-Dinitrobenzaldehyde

This approach involves the selective reduction of one nitro group in the presence of the other. The nitro group at the 2-position is generally more sterically hindered, which can influence the selectivity of the reduction.

Experimental Protocol (Hypothetical):

-

Materials: 2,3-Dinitrobenzaldehyde, Sodium sulfide nonahydrate (Na₂S·9H₂O), Methanol, Water, Ethyl acetate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve 2,3-dinitrobenzaldehyde (1 mmol) in a mixture of methanol and water (e.g., 2:1 ratio).

-

To this solution, add sodium sulfide nonahydrate (1-1.2 mmol) portion-wise at room temperature. The reaction is typically exothermic.

-

Stir the reaction mixture vigorously for a period of 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

-

Nitration of 2-Aminobenzaldehyde

This route involves the direct nitration of 2-aminobenzaldehyde. The amino group is a strong activating group, and the reaction conditions must be carefully controlled to avoid over-nitration and side reactions. The amino group is typically protected prior to nitration.

Experimental Protocol (Hypothetical):

-

Materials: 2-Aminobenzaldehyde, Acetic anhydride, Acetic acid, Nitric acid, Sulfuric acid, Sodium hydroxide solution, Dichloromethane, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

Protection of the amino group: Dissolve 2-aminobenzaldehyde (1 mmol) in acetic anhydride and stir at room temperature for 1-2 hours to form 2-acetamidobenzaldehyde.

-

Nitration: Cool the solution of 2-acetamidobenzaldehyde in acetic acid to 0°C. Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice melts.

-

Neutralize the solution with a cold sodium hydroxide solution to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Deprotection: Reflux the nitrated intermediate in an acidic or basic solution to hydrolyze the acetamido group back to an amino group.

-

Extract the product with dichloromethane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield this compound.

-

Caption: A logical workflow for the synthesis of this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While direct pharmacological data for this compound is scarce, its structural motifs are present in various biologically active compounds. Its utility primarily lies in its role as a versatile scaffold for the synthesis of more complex molecules. Derivatives of 2-nitrobenzaldehyde, a closely related precursor, have shown a broad spectrum of biological activities, including anti-tumor, anti-endotoxin, anti-fungal, and analgesic properties.

Scaffold for Schiff Base Synthesis

The aldehyde functionality of this compound makes it an excellent candidate for the synthesis of Schiff bases. Schiff bases derived from substituted benzaldehydes are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects. The presence of the amino and nitro groups on the benzaldehyde ring offers opportunities for further structural modifications to modulate biological activity.

Precursor for Heterocyclic Compounds

The amino and aldehyde groups can participate in cyclization reactions to form various heterocyclic systems, which are core structures in many pharmaceuticals. For instance, condensation reactions with active methylene compounds can lead to the formation of quinoline derivatives, a class of compounds with diverse biological activities.

Caption: A hypothetical signaling pathway potentially modulated by derivatives.

Conclusion

This compound represents a molecule of significant interest for researchers and professionals in drug development. Its unique molecular architecture provides a versatile platform for the synthesis of a wide array of derivatives and complex heterocyclic systems. While direct biological data on the parent molecule is limited, the established pharmacological importance of related compounds, such as nitrobenzaldehyde-derived Schiff bases and quinolines, underscores the potential of this compound as a valuable building block in the quest for novel therapeutic agents. Further investigation into its synthesis optimization and the biological evaluation of its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3-nitrobenzaldehyde from o-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 2-amino-3-nitrobenzaldehyde, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, o-nitrotoluene. The synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired product. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Synthetic Pathway Overview

The conversion of o-nitrotoluene to this compound is not a direct transformation. A feasible synthetic route involves a five-step sequence:

-

Reduction of the nitro group of o-nitrotoluene to an amino group to yield o-toluidine.

-

Acetylation of the amino group of o-toluidine to protect it during the subsequent nitration step, forming N-acetyl-o-toluidine.

-

Nitration of N-acetyl-o-toluidine to introduce a nitro group at the 3-position, yielding a mixture of isomers from which 2-acetylamino-3-nitrotoluene is the desired product.

-

Hydrolysis of the acetyl group to deprotect the amine, affording 2-amino-3-nitrotoluene.

-

Oxidation of the methyl group of 2-amino-3-nitrotoluene to an aldehyde functional group to produce the final product, this compound.

The overall synthetic scheme is presented below.

Step 1: Reduction of o-Nitrotoluene to o-Toluidine

The initial step involves the reduction of the nitro group of o-nitrotoluene. Common methods for this transformation include catalytic hydrogenation or the use of reducing metals in acidic media. A widely used laboratory-scale method employs tin and hydrochloric acid.

Experimental Protocol: Tin/HCl Reduction

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place granulated tin.

-

Add a portion of concentrated hydrochloric acid and heat the mixture gently.

-

Add o-nitrotoluene dropwise to the stirred mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue heating under reflux until the reaction is complete (indicated by the disappearance of the oily o-nitrotoluene layer).

-

Cool the reaction mixture and cautiously make it strongly alkaline by adding a concentrated solution of sodium hydroxide to precipitate tin salts as hydroxides.

-

The o-toluidine can then be isolated by steam distillation from the basified mixture.[1]

-

Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.

-

The crude o-toluidine can be purified by vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | o-Nitrotoluene | N/A |

| Reagents | Granulated Tin, Concentrated HCl, NaOH | [1] |

| Solvent | Water (for steam distillation) | [1] |

| Reaction Temperature | Reflux | [1] |

| Typical Yield | 60-62% | [1] |

Step 2: Acetylation of o-Toluidine

To prevent oxidation of the amino group and to direct the subsequent nitration, the amino group of o-toluidine is protected by acetylation using acetic anhydride.

Experimental Protocol: Acetylation with Acetic Anhydride

-

In a flask, dissolve o-toluidine in glacial acetic acid.

-

Add acetic anhydride to the solution. The reaction is exothermic.[2]

-

Heat the mixture under reflux for a sufficient time to ensure complete acetylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

After the reaction is complete, cool the mixture and pour it into cold water to precipitate the N-acetyl-o-toluidine.[2]

-

Collect the solid product by vacuum filtration, wash it with water, and dry it thoroughly.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | o-Toluidine | [3] |

| Reagents | Acetic Anhydride, Glacial Acetic Acid | [2] |

| Reaction Temperature | Reflux | [2] |

| Work-up | Precipitation in cold water | [2] |

| Typical Yield | Quantitative (often used directly in the next step) | General Procedure |

Step 3 & 4: Nitration of N-acetyl-o-toluidine and Hydrolysis to 2-Amino-3-nitrotoluene

This two-part step involves the nitration of the protected o-toluidine followed by the removal of the protecting group. The nitration yields a mixture of isomers, primarily the desired 3-nitro and the 5-nitro products.

Experimental Protocol: Nitration and Hydrolysis

Part A: Nitration

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend N-acetyl-o-toluidine in acetic anhydride.

-

Cool the mixture in an ice-salt bath to 12-13°C.[3]

-

Slowly add 70% nitric acid dropwise, ensuring the temperature is maintained between 10-12°C. This step is critical as higher temperatures can lead to vigorous decomposition.[3]

-

After the addition is complete (typically 1-2 hours), pour the reaction mixture into a large volume of ice water with stirring.[3]

-

The mixture of 2-acetylamino-3-nitrotoluene and 2-acetylamino-5-nitrotoluene precipitates as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.[3]

Part B: Hydrolysis and Separation

-

Place the moist mixture of nitro-isomers into a steam distillation apparatus.

-

Add concentrated hydrochloric acid and heat the mixture to boiling to achieve rapid hydrolysis of the acetyl groups.[3][4]

-

Introduce steam and continue the distillation. 2-Amino-3-nitrotoluene is more volatile with steam than the 5-nitro isomer.

-

Collect the distillate. The 2-amino-3-nitrotoluene will crystallize as orange needles upon cooling.[3]

-

Collect the product by filtration and dry. The 2-amino-5-nitrotoluene remains in the distillation residue.[3]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | N-acetyl-o-toluidine (from 1 mole of o-toluidine) | [3] |

| Nitrating Agent | 126 ml (2 moles) of 70% Nitric Acid | [3] |

| Solvent | 650 ml Acetic Anhydride | [3] |

| Nitration Temperature | 10-12°C | [3] |

| Hydrolysis Reagent | 300 ml Concentrated Hydrochloric Acid | [3][4] |

| Purification | Steam Distillation | [3] |

| Yield of 2-amino-3-nitrotoluene | 49-55% (based on o-toluidine) | [3] |

| Melting Point | 92-94°C (crude), 95-96°C (purified) | [3] |

Step 5: Oxidation of 2-Amino-3-nitrotoluene to this compound

The selective oxidation of the methyl group in 2-amino-3-nitrotoluene to an aldehyde is a challenging transformation due to the presence of two other functional groups. The amino group is susceptible to oxidation, and the electron-withdrawing nitro group deactivates the ring, making the methyl group less reactive. There is no well-established, high-yield protocol for this specific conversion in the reviewed literature. However, several classical and modern oxidation methods could be explored by researchers.

Potential Oxidation Strategies (Exploratory)

1. Étard Reaction:

The Étard reaction involves the use of chromyl chloride (CrO₂Cl₂) to oxidize a benzylic methyl group to an aldehyde.[2] This method has been successfully applied to nitrotoluenes.[5]

-

Challenges: The primary concern is the potential for the amino group to be oxidized by the harsh chromyl chloride reagent. Protection of the amino group might be necessary, adding further steps to the synthesis.

2. Manganese Dioxide (MnO₂) Oxidation:

Activated manganese dioxide is a common reagent for the oxidation of benzylic alcohols to aldehydes. While it is generally not reactive enough to oxidize a methyl group directly, its use in multi-step sequences (e.g., radical bromination followed by hydrolysis to the alcohol, then oxidation) could be considered. Direct oxidation of the methyl group with MnO₂ is less likely to be efficient.[6]

-

Challenges: This would likely involve a multi-step process from the toluene. Furthermore, MnO₂ can also react with anilines, potentially leading to undesired side products.[7]

3. Sommelet Reaction:

This reaction converts a benzyl halide to an aldehyde using hexamine.[8][9]

-

Challenges: This approach would first require the selective radical halogenation of the methyl group of 2-amino-3-nitrotoluene, which could be complicated by the presence of the other functional groups.

4. Kröhnke Oxidation:

Similar to the Sommelet reaction, the Kröhnke oxidation involves the conversion of a benzyl halide to an aldehyde via a pyridinium salt and subsequent reaction with p-nitrosodimethylaniline.

-

Challenges: This method also necessitates the prior formation of the benzyl halide.

5. Other Modern Catalytic Methods:

Recent advances in catalysis offer possibilities for selective benzylic oxidation using greener oxidants like molecular oxygen or hydrogen peroxide in the presence of metal catalysts.[10]

-

Challenges: The development of a catalytic system that is selective for the methyl group in the presence of an amino and a nitro group would require significant research and optimization.

Given these challenges, the final oxidation step remains a significant hurdle in this synthetic pathway and represents an area for further investigation and process development.

Conclusion

The synthesis of this compound from o-nitrotoluene is a challenging but feasible multi-step process. The initial four steps, leading to the formation of 2-amino-3-nitrotoluene, are well-documented and can be achieved with moderate to good yields. The final oxidation of the methyl group to an aldehyde represents a significant synthetic challenge that requires further research to identify a selective and efficient method. The exploratory routes discussed provide a starting point for the development of a robust protocol for this final transformation. This guide serves as a comprehensive resource for researchers aiming to synthesize this and related compounds, highlighting both established procedures and areas requiring further investigation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Étard reaction - Wikipedia [en.wikipedia.org]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical reaction of p-nitrotoluene undergoing Etard reaction What is th.. [askfilo.com]

- 6. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. organicreactions.org [organicreactions.org]

- 9. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 10. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]

An In-depth Technical Guide to 2-Amino-3-nitrobenzaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-nitrobenzaldehyde, a pivotal intermediate in synthetic organic chemistry. The document details its chemical and physical properties, outlines a plausible synthetic route, and presents its significant application in the construction of quinoline scaffolds, which are of profound interest in drug discovery and development. This guide includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate its practical use in a laboratory setting.

Chemical and Physical Properties

This compound, with the IUPAC name This compound , is a substituted aromatic aldehyde. Its chemical structure consists of a benzene ring functionalized with an amino group (-NH₂), a nitro group (-NO₂), and a formyl group (-CHO) at positions 2, 3, and 1, respectively.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 97271-97-1 | [1] |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.14 g/mol | [1] |

| Boiling Point | 335.8 °C | |

| Physical Form | Solid | |

| Purity (typical) | ≥98% | |

| Storage Conditions | 4°C, protect from light, stored under nitrogen |

Synthesis of this compound

Proposed Synthetic Pathway: Selective Reduction of 2,3-Dinitrobenzaldehyde

A potential synthetic route to this compound involves the selective reduction of 2,3-dinitrobenzaldehyde. This method leverages the differential reactivity of the two nitro groups, where one can be selectively reduced to an amino group while the other remains intact.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Materials:

-

2,3-Dinitrobenzaldehyde

-

Sodium sulfide (Na₂S) or Ammonium sulfide ((NH₄)₂S)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dinitrobenzaldehyde in a suitable solvent such as ethanol.

-

Preparation of Reducing Agent: Prepare a solution of the selective reducing agent. For instance, a solution of sodium sulfide or ammonium sulfide in water can be used.

-

Reaction: Slowly add the reducing agent solution to the solution of 2,3-dinitrobenzaldehyde at a controlled temperature, typically room temperature or slightly elevated.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion of the reaction, neutralize the reaction mixture with a dilute acid, such as hydrochloric acid, until the pH is neutral.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent like dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.

Spectroscopic Data (Theoretical Analysis)

Experimentally obtained spectroscopic data for this compound are not widely available. However, a theoretical analysis of the expected spectral features can be provided based on its chemical structure and comparison with related compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm.- Aromatic protons as multiplets in the range of δ 7.0-8.5 ppm.- Amino protons (NH₂) as a broad singlet. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190 ppm.- Aromatic carbons in the range of δ 115-150 ppm. |

| FTIR (cm⁻¹) | - N-H stretching of the amino group around 3300-3500 cm⁻¹.- C-H stretching of the aldehyde group around 2700-2800 cm⁻¹.- C=O stretching of the aldehyde at approximately 1700 cm⁻¹.- Asymmetric and symmetric N-O stretching of the nitro group around 1530 and 1350 cm⁻¹, respectively.- C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region. |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 166.- Fragmentation patterns showing loss of H, NO₂, and CHO groups. |

digraph "Spectral_Data_Logic" { graph [nodesep=0.3]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#4285F4", penwidth=2];Structure [label="this compound\nStructure", shape=rectangle, fillcolor="#FBBC05"]; HNMR [label="¹H NMR\n- CHO proton\n- Aromatic protons\n- NH₂ protons", shape=rectangle]; CNMR [label="¹³C NMR\n- C=O carbon\n- Aromatic carbons", shape=rectangle]; FTIR [label="FTIR\n- N-H stretch\n- C=O stretch\n- N-O stretch", shape=rectangle]; MS [label="Mass Spec\n- Molecular Ion\n- Fragmentation", shape=rectangle];

Structure -> HNMR; Structure -> CNMR; Structure -> FTIR; Structure -> MS; }

Caption: Logical relationship for spectral data interpretation.

Applications in Drug Development: The Friedländer Synthesis of Quinolines

A primary and significant application of this compound is as a key building block in the Friedländer synthesis to produce a variety of substituted quinolines. Quinolines are a class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals.

Domino Nitro Reduction-Friedländer Heterocyclization

A particularly efficient method is the "domino" or "one-pot" reaction where a 2-nitrobenzaldehyde derivative is reduced in situ to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedländer condensation with an active methylene compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification

2-Amino-3-nitrobenzaldehyde is classified as a hazardous substance. The available data indicates that it is an irritant and may be harmful if swallowed.

Table 1.1: GHS Classification for this compound [1][2]

| Category | Information |

| GHS Pictogram |

(GHS07)[1][2] |

| Signal Word | Warning [1][2] |

| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes the available information. For comparative purposes, data for related isomers are also provided.

Table 2.1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃ | [2][3] |

| Molecular Weight | 166.13 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light. | [1][2] |

Table 2.2: Comparative Physical Properties of Related Isomers

| Property | 2-Nitrobenzaldehyde | 3-Nitrobenzaldehyde |

| Appearance | Bright yellow needle-like crystals[4] | Yellow crystalline solid[5] |

| Melting Point | 42-44 °C[6][7][8] | 55-58 °C |

| Boiling Point | 153 °C at 23 mmHg (31 hPa)[6][7][8] | Not available |

| Solubility | Insoluble in water; soluble in ethanol, ether, benzene.[4] | Not available |

| Autoignition Temperature | 200 °C (392 °F)[6] | 280 °C (536 °F)[9] |

Toxicological Information and Inferred Hazards

Note: No specific quantitative toxicological data (e.g., LD50, LC50) for this compound has been found. The hazard statements suggest that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The hazards are inferred from these statements and data on related compounds.

General Hazards of Aromatic Nitro and Amino Compounds:

-

Aromatic Nitro Compounds: These can be toxic and may cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, cyanosis (bluish skin), and in severe cases, cardiac dysrhythmias and spasms.

-

Aromatic Amines: Many are known to be skin and respiratory sensitizers and can be toxic.

Table 3.1: Acute Toxicity Data for Related Isomers (For Reference Only)

| Compound | Route | Species | Value (LD50) | Source |

| 2-Nitrobenzaldehyde | Oral | Mouse | 600 mg/kg | [4] |

| 3-Nitrobenzaldehyde | Oral | Rat | 1075 mg/kg |

Disclaimer: This data is for related compounds and may not accurately reflect the toxicity of this compound. It should only be used as a preliminary guide for assessing potential risk.

Experimental Protocols: Safe Handling, Storage, and Disposal

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area.

-

A certified chemical fume hood is required for all procedures that may generate dust or aerosols.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be performed before handling. The following PPE is mandatory:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[9]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use. Dispose of contaminated gloves after use in accordance with regulations.

-

Lab Coat: A fully buttoned laboratory coat must be worn.

-

Clothing: Wear appropriate protective clothing to prevent skin exposure.

-

-

Respiratory Protection: For operations where dust may be generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[9]

Hygiene Measures

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.

-

Remove contaminated clothing immediately and wash it before reuse.[6]

-

Apply preventive skin protection (barrier creams) if necessary.[6]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

-

Follow the specific storage conditions: Keep in a dark place at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][2]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Disposal

-

Dispose of this chemical and its container as hazardous waste.

-

Do not allow the product to enter drains or surface water.

-

All disposal practices must be in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[6]

Emergency Procedures

First-Aid Measures

-

General Advice: Move the victim out of the dangerous area. Show this safety guide to the doctor in attendance.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[5][9]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5][9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5][9]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][10]

-

Specific Hazards: The compound is combustible. Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate personal protective equipment as described in Section 4.2.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, surface water, or ground water.[11]

-

Methods for Cleaning Up: Use dry cleanup procedures. Carefully sweep up or vacuum the spill and place it into a suitable, labeled, and closed container for disposal. Avoid generating dust.[12]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from initial planning to final disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. This compound | 97271-97-1 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C7H6N2O3 | CID 13419753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. lobachemie.com [lobachemie.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2-Nitrobenzaldehyde 98 552-89-6 [sigmaaldrich.com]

- 8. 2-Nitrobenzaldehyde | 552-89-6 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. carlroth.com [carlroth.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide on the Storage and Stability of 2-Amino-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of 2-Amino-3-nitrobenzaldehyde. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the quality and integrity of this compound throughout its lifecycle.

Storage and Handling

Proper storage and handling are crucial for maintaining the purity and stability of this compound. The following recommendations are based on information from safety data sheets and supplier guidelines.

Recommended Storage Conditions

To minimize degradation, this compound should be stored under controlled conditions.

| Parameter | Recommendation | Source(s) |

| Temperature | 2-8°C | |

| Atmosphere | Inert Atmosphere (e.g., Nitrogen) | |

| Light | Protect from light; store in a dark place. | |

| Container | Tightly closed container. |

Handling Precautions

This compound is a chemical that requires careful handling to ensure personnel safety and prevent contamination. The following are general handling guidelines; always consult the specific Safety Data Sheet (SDS) for comprehensive information.

-

Ventilation: Use only in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Spills: In case of a spill, avoid generating dust. Clean up spills immediately, using appropriate protective equipment.

Stability Profile

Potential Degradation Pathways

The structure of this compound, featuring an aromatic amine, a nitro group, and an aldehyde, suggests susceptibility to the following degradation pathways:

-

Oxidation: The aldehyde group is prone to oxidation to a carboxylic acid, forming 2-Amino-3-nitrobenzoic acid. The amino group can also be susceptible to oxidation.

-

Reduction: The nitro group can be reduced to an amino group, which is a common degradation pathway for nitroaromatic compounds[4].

-

Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light.

-

Thermal Degradation: Elevated temperatures can lead to decomposition. Studies on the thermal degradation of amines and amino acids suggest that the amino group's stability might be a factor[5][6].

The following diagram illustrates a potential degradation pathway for this compound.

Experimental Protocols for Stability Assessment

To properly assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose[7][8]. The following sections outline a general approach to developing and performing forced degradation studies and a template for a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample under various stress conditions to understand its degradation behavior[1][2][3].

Objective: To identify potential degradation products and to develop a stability-indicating analytical method.

General Workflow:

Stability-Indicating HPLC Method (Template)

The following is a template for a reverse-phase HPLC method, based on methods for similar compounds, that can be adapted for the analysis of this compound and its degradation products[7][9]. Method development and validation are necessary to ensure its suitability.

| Parameter | Suggested Condition |

| Instrumentation | HPLC with UV or PDA detector |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions. (e.g., 10-90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | To be determined based on the UV spectrum of this compound (e.g., 254 nm as a starting point) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration. |

Decision Tree for Storage and Handling

The following decision tree provides a logical guide for the proper storage and handling of this compound.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. This guide provides a framework for its handling, storage, and stability assessment. While specific data for this compound is limited, the principles of forced degradation and the use of stability-indicating HPLC methods, as outlined, provide a robust approach to ensuring its quality and integrity. It is recommended that researchers perform their own stability studies under their specific experimental conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. biomedres.us [biomedres.us]

- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. [PDF] Studies of the catabolic pathway of degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45: removal of the amino group from 2-aminomuconic semialdehyde | Semantic Scholar [semanticscholar.org]

- 5. uknowledge.uky.edu [uknowledge.uky.edu]

- 6. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Amino-3-nitrobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-3-nitrobenzaldehyde in organic solvents. A thorough review of publicly available scientific literature and chemical databases indicates a lack of quantitative solubility data for this specific compound. This document outlines a comprehensive, standardized experimental protocol for determining the solubility of this compound. To provide a practical reference, illustrative quantitative solubility data for the structurally related compound, 3-nitrobenzaldehyde, is presented. This guide is intended to equip researchers with the necessary methodology to generate precise solubility data essential for process development, formulation, and analytical method design.

Introduction

This compound is a substituted aromatic aldehyde of interest in organic synthesis, particularly as a precursor for various heterocyclic compounds and as a potential intermediate in the pharmaceutical and dye industries. Understanding its solubility in a range of organic solvents is a critical parameter for optimizing reaction conditions, designing purification strategies such as crystallization, and developing formulations.

Despite its relevance, a comprehensive search of scientific databases and literature reveals an absence of published quantitative solubility data for this compound. This guide provides a robust experimental framework for researchers to determine this vital physicochemical property.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Calibrated analytical balance

-

Constant temperature shaker bath or incubator

-

Calibrated thermometer

-

Screw-capped vials

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a screw-capped vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Securely seal the vials and place them in a constant temperature shaker bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that the dissolution equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent precipitation of the solute, the pipette can be pre-warmed to the experimental temperature. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

-

Analysis: Accurately dilute a known aliquot of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation of Solubility: The solubility (S) of this compound in the solvent at the given temperature can be calculated using the following formula:

S = C × DF

Where:

-

S is the solubility (e.g., in g/100 g of solvent or mol/L)

-

C is the concentration of the diluted sample determined from the calibration curve

-

DF is the dilution factor

-

Experimental Workflow Diagram:

Technical Guide: Thermal Properties of 2-Amino-3-nitrobenzaldehyde

This document provides a comprehensive overview of the melting and boiling points of 2-Amino-3-nitrobenzaldehyde, targeted at researchers, scientists, and professionals in drug development. It includes tabulated physical data, detailed experimental protocols for thermal analysis, and logical workflow diagrams.

Data Presentation: Physical Properties

The melting and boiling points of this compound are critical parameters for its synthesis, purification, and application in various chemical processes. The following table summarizes these key physical constants.

| Property | Value | Conditions |

| Melting Point | 137-138 °C | N/A |

| Boiling Point | 335.8 ± 32.0 °C | at 760 mmHg |

Experimental Protocols

While specific experimental reports detailing the determination of these exact values for this compound are not publicly available, the following protocols describe standard methodologies used for such characterizations, based on techniques applied to similar nitroaromatic compounds.[2]

2.1. Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[3][4] It is a precise method for determining the melting point and heat of fusion of a substance.

Methodology:

-

Sample Preparation: A small quantity (typically 1-5 mg) of high-purity this compound is accurately weighed and hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Instrument Setup:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

The instrument is programmed to heat the sample at a constant rate, for example, 10 °C/min, over a temperature range that brackets the expected melting point (e.g., from 30 °C to 200 °C).

-

-

Data Acquisition: The DSC instrument records the heat flow to the sample relative to the reference as a function of temperature.

-

Data Analysis: The melting point is identified as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a solid compound like this compound, the boiling point is typically measured under reduced pressure to prevent decomposition at high temperatures and extrapolated to atmospheric pressure.

Methodology:

-

Apparatus Setup: A distillation apparatus suitable for small quantities is assembled. This includes a flask containing the sample, a condenser, and a receiving flask. The system is connected to a vacuum pump and a manometer to control and measure the pressure.

-

Procedure:

-

A sample of this compound is placed in the distillation flask with a boiling chip.

-

The system is evacuated to a specific, stable pressure (e.g., 10 mmHg).

-

The flask is gradually heated.

-

The temperature of the vapor that distills is recorded. This temperature is the boiling point at the measured pressure.

-

-

Extrapolation: The procedure can be repeated at several different pressures. The data can then be used with the Clausius-Clapeyron equation or a nomograph to estimate the boiling point at standard atmospheric pressure (760 mmHg).

Visualizations: Workflows and Pathways

3.1. Logical Workflow for Synthesis and Purification

The synthesis of nitroaromatic compounds like this compound involves a series of logical steps from starting materials to a purified final product. The general workflow is outlined below.

Caption: Generalized workflow for the synthesis and characterization of a nitroaromatic compound.

3.2. Experimental Workflow for DSC Analysis

The process of determining a melting point using Differential Scanning Calorimetry follows a structured experimental path from sample handling to final data analysis.

Caption: Step-by-step workflow for melting point determination using DSC.

References

An In-depth Technical Guide to 2-Amino-3-nitrobenzaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-nitrobenzaldehyde, a key aromatic intermediate. While direct historical accounts of its initial discovery are not extensively documented, its development is intrinsically linked to the broader exploration of nitro-amino-benzaldehyde derivatives in the early 20th century. This document details the inferred synthetic pathways, experimental protocols, and the significant role of this compound as a precursor in the synthesis of heterocyclic systems, particularly quinolines, which are of considerable interest in medicinal chemistry. Quantitative data for analogous syntheses are presented to provide a comparative framework. Furthermore, this guide illustrates key experimental workflows and the mechanistic pathways of biologically active molecules derived from this versatile building block.

Discovery and History

The specific first synthesis of this compound is not prominently recorded in seminal chemical literature. However, the systematic study of "nitro-amino-benzaldehyde derivatives" was notably advanced by the work of Hodgson and Beard in 1927, which laid the foundational understanding of the synthesis and reactivity of this class of compounds[1]. The development and utility of this compound are closely associated with the rise of synthetic organic chemistry and the demand for functionalized aromatic intermediates in the production of dyes and pharmaceuticals. Its primary significance lies in its role as a precursor to substituted quinolines via the Friedländer synthesis, a reaction of significant historical and contemporary importance in heterocyclic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 97271-97-1 |

| Molecular Formula | C₇H₆N₂O₃ |

| Molecular Weight | 166.14 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

| Boiling Point | 335.8 °C (Predicted) |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light |

Synthesis of this compound

The synthesis of this compound is not commonly detailed as a standalone preparation in the literature. It is often generated in situ from its corresponding nitro precursor, 2,3-dinitrobenzaldehyde, or prepared and used directly in subsequent reactions. The most logical and practiced synthetic route involves the selective reduction of one nitro group of 2,3-dinitrobenzaldehyde. Due to the activating effect of the aldehyde group, direct nitration of 2-aminobenzaldehyde would be complex. Therefore, the synthesis originates from a dinitro-substituted precursor.

Inferred Synthetic Pathway

The synthesis of this compound can be inferred from established methods for the selective reduction of dinitro aromatic compounds. A plausible two-step synthesis starts from 3-nitrobenzaldehyde.

-

Nitration of 3-Nitrobenzaldehyde: Introduction of a second nitro group.

-

Selective Reduction: Reduction of one of the two nitro groups of the resulting 2,3-dinitrobenzaldehyde.

A generalized experimental workflow for such a synthesis is presented below.

Figure 1: Inferred synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Reduction of a Nitro Group to an Amine (Iron/Acetic Acid Method)

This protocol is adapted from the synthesis of o-aminobenzaldehyde from o-nitrobenzaldehyde, a common precursor for many 2-aminoaryl aldehydes.[2][3]

-

Materials:

-

2,3-Dinitrobenzaldehyde (10 mmol)

-

Absolute Ethanol (34 mL)

-

Distilled Water (17 mL)

-

Reduced Iron Powder (70 mmol)

-

Glacial Acetic Acid (34 mL)

-

Concentrated Hydrochloric Acid (3-4 drops)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dinitrobenzaldehyde in a mixture of absolute ethanol and distilled water.

-

To the stirred solution, add reduced iron powder and glacial acetic acid.

-

Add 3-4 drops of concentrated hydrochloric acid to catalyze the reaction.

-

Heat the mixture to reflux (approximately 105°C) and maintain for 40-60 minutes.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the iron salts.

-

The filtrate, containing this compound, can be used directly or subjected to extraction and purification.

-

Quantitative Data for Analogous Reductions

The following table summarizes yields and purities achieved in similar reductions of nitroarenes.

| Reduction Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |

| Iron/Acid[2] | Iron powder, HCl, Acetic Acid | Ethanol/Water | 105 | 40-60 min | >90 | >99 |

| Catalytic Hydrogenation[2] | 5% Pd/C or Skeletal Ni, H₂ | Methanol | 40-90 | 90 min | High | High |

| Sodium Polysulfide[4] | Na₂Sₓ | Isopropanol | 75 | 2 hours | ~98 | ~99.7 |

Application in the Synthesis of Quinolines: The Friedländer Synthesis

A primary application of this compound is in the synthesis of substituted quinolines through the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Domino Nitro Reduction-Friedländer Heterocyclization

A highly efficient, one-pot procedure involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedländer condensation without isolation.[5]

Figure 2: Experimental workflow for the Domino Reduction-Friedländer Synthesis.

Experimental Protocol: General Procedure for Domino Reduction-Heterocyclization [5]

-

Materials:

-

2-Nitrobenzaldehyde derivative (1.32 mmol, 1 equiv.)

-

Active methylene compound (2-3 equiv.)

-

Glacial Acetic Acid (10 mL)

-

Iron powder (<100 mesh, 4 equiv.)

-

-

Procedure:

-

To a solution of the 2-nitrobenzaldehyde in acetic acid under a nitrogen atmosphere, add the active methylene compound.

-

Stir the mixture for 15 minutes at 95–110 °C.

-

Add the iron powder to the heated solution.

-

Maintain the reaction at 95–110 °C for 3–4 hours, monitoring by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture, dilute with a suitable solvent, and filter to remove solid residues.

-

The filtrate is then subjected to an appropriate workup, typically involving extraction and washing.

-

The crude product is purified by column chromatography to yield the substituted quinoline.

-

Quantitative Data for Domino Friedländer Synthesis [5]

The following table presents data for the synthesis of various quinoline derivatives from 2-nitrobenzaldehyde and different active methylene compounds.

| Active Methylene Compound | Product | Yield (%) |

| Ethyl Acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | 98 |

| Methyl Acetoacetate | Methyl 2-methylquinoline-3-carboxylate | 99 |

| Benzoylacetone | (2-Methylquinolin-3-yl)(phenyl)methanone | 86 |

| Deoxybenzoin | 2,3-Diphenylquinoline | 61 |

| Methyl Benzoylacetate | Methyl 2-phenylquinoline-3-carboxylate | 99 |

Role in Drug Development and Biological Activity

Quinolines are a prominent class of heterocyclic compounds with a wide range of biological activities, making them privileged structures in drug discovery.[6] They form the core of drugs used to treat malaria, cancer, bacterial infections, and other diseases.[5]

Mechanism of Action of Quinoline Antimalarials

Many quinoline-based antimalarial drugs, such as chloroquine, are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[7][8]

Figure 3: Signaling pathway for the antimalarial action of quinoline drugs.

The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes the heme into a non-toxic crystalline substance called hemozoin. Quinoline drugs accumulate in the acidic food vacuole and are thought to cap the growing hemozoin polymer, preventing further polymerization. This leads to the buildup of toxic heme, which ultimately kills the parasite.[7][8]

Conclusion

This compound, while not a compound with a widely celebrated history of discovery, represents a fundamentally important class of reagents in synthetic organic chemistry. Its true value is realized in its utility as a versatile precursor, particularly for the synthesis of quinoline scaffolds that are central to numerous areas of drug discovery and development. The methodologies for its synthesis, though often integrated into multi-step or one-pot reactions, are robust and adaptable. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of the synthesis and reactivity of this compound provides a powerful tool for the design and creation of novel, biologically active molecules.

References

- 1. 4-Amino-3-nitrobenzaldehyde | 51818-99-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN113979878A - Preparation method of 2-aminobenzaldehyde - Google Patents [patents.google.com]

- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 97271-97-1 | XDA27197 [biosynth.com]

- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Friedländer Synthesis of 8-Nitroquinolines Using 2-Amino-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 8-nitroquinolines via the Friedländer condensation, with a specific focus on the use of 2-amino-3-nitrobenzaldehyde as a key precursor. This document includes detailed experimental protocols, quantitative data, and insights into the applications of the resulting nitroquinoline derivatives in drug development, particularly in oncology and anti-parasitic research.

Introduction

The Friedländer synthesis is a powerful and versatile chemical reaction for the construction of quinoline and poly-substituted quinoline derivatives.[1][2] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[2] Quinolines are a prominent class of heterocyclic compounds due to their wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4]

The use of this compound as a starting material in the Friedländer synthesis provides a direct route to 8-nitroquinoline derivatives. The nitro group is a key functional moiety that can influence the biological activity of the final compound and can also serve as a handle for further chemical modifications. A practical approach for this synthesis involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedländer condensation in a one-pot "domino" reaction.[5]

Applications in Drug Development

8-Nitroquinoline derivatives, accessible through this synthetic route, have shown significant potential in medicinal chemistry. Their biological activities are often attributed to their ability to induce cellular stress and interfere with critical biological pathways in cancer cells and pathogenic organisms.

Anticancer Activity

Nitroquinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7] A key mechanism of action is the induction of oxidative stress through the generation of intracellular reactive oxygen species (ROS).[6][8] This surge in ROS can lead to cellular damage and trigger programmed cell death, or apoptosis.[8] Specifically, compounds like 8-hydroxy-5-nitroquinoline have been shown to be highly toxic to cancer cells, with their activity enhanced by the presence of copper.[6] Unlike some other quinoline-based anticancer agents, certain nitroquinolines do not act as zinc ionophores, suggesting a distinct mechanism of action.[6]

Antiparasitic Activity

The 8-aminoquinoline scaffold, which can be derived from 8-nitroquinolines, is a cornerstone in the development of antiparasitic drugs, particularly for the treatment of malaria and Chagas disease.[9][10] The mechanism of action against parasites like Trypanosoma cruzi (the causative agent of Chagas disease) also involves the induction of programmed cell death.[9][11] This includes processes such as chromatin condensation, depolarization of the mitochondrial membrane, depletion of ATP, and the accumulation of reactive oxygen species.[9][11] Furthermore, 8-aminoquinolines have been shown to inhibit hematin polymerization in malaria parasites, a critical detoxification pathway for the parasite.[12]

Reaction Mechanisms and Workflows

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions. One pathway involves an initial aldol condensation followed by cyclization and dehydration, while the alternative pathway begins with the formation of a Schiff base.[1]

General Reaction Mechanism

Experimental Workflow: Domino Nitro Reduction-Friedländer Synthesis

The following diagram illustrates a typical workflow for the one-pot synthesis of quinolines from a 2-nitrobenzaldehyde precursor.

Caption: A typical experimental workflow for the synthesis.

Quantitative Data

The following table summarizes representative yields for the domino nitro reduction-Friedländer synthesis of various quinoline derivatives from substituted 2-nitrobenzaldehydes and different active methylene compounds. This data is adapted from a general procedure and illustrates the versatility of the method. [5]

| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound | Product | Yield (%) |

|---|---|---|---|

| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | 98 |

| 2-Nitrobenzaldehyde | 3-(Trifluoromethyl)-benzoylacetonitrile | 2-Phenyl-3-cyanoquinoline | 90 |

| 5-Fluoro-2-nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 6-fluoro-2-methylquinoline-3-carboxylate | 95 |